molecular formula C12H17N3 B8297301 5-(2-Aminomethylpropan-2-yl)-2-methylbenzimidazole

5-(2-Aminomethylpropan-2-yl)-2-methylbenzimidazole

Cat. No. B8297301
M. Wt: 203.28 g/mol
InChI Key: RBJJPDOKYVXUDE-UHFFFAOYSA-N
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Patent
US04882342

Procedure details

2.4 g. 5-(2-acetamidomethylpropan-2-yl)-2-methylbenzimidazole (prepared in Example 29) are boiled under reflux for 24 hours in 60 ml. ethanol and 60 ml. concentrated hydrochloric acid. The solvent is then removed in a vacuum, the residue is neutralised with 2N aqueous ammonia solution and the organic phase is dried over anhydrous sodium sulphate. After filtration and evaporation, there is obtained 0.87 g. of the title compound in the form of an oil.
Name
5-(2-acetamidomethylpropan-2-yl)-2-methylbenzimidazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([NH:4][CH2:5][C:6]([C:9]1[CH:18]=[CH:17][C:12]2[N:13]=[C:14]([CH3:16])[NH:15][C:11]=2[CH:10]=1)([CH3:8])[CH3:7])(=O)C.Cl>C(O)C>[NH2:4][CH2:5][C:6]([C:9]1[CH:18]=[CH:17][C:12]2[N:13]=[C:14]([CH3:16])[NH:15][C:11]=2[CH:10]=1)([CH3:8])[CH3:7]

Inputs

Step One
Name
5-(2-acetamidomethylpropan-2-yl)-2-methylbenzimidazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)NCC(C)(C)C1=CC2=C(N=C(N2)C)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 24 hours in 60 ml
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The solvent is then removed in a vacuum
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase is dried over anhydrous sodium sulphate
FILTRATION
Type
FILTRATION
Details
After filtration and evaporation
CUSTOM
Type
CUSTOM
Details
there is obtained 0.87 g

Outcomes

Product
Name
Type
product
Smiles
NCC(C)(C)C1=CC2=C(N=C(N2)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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